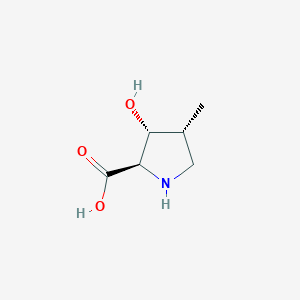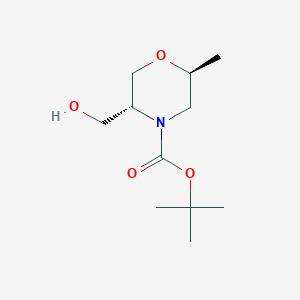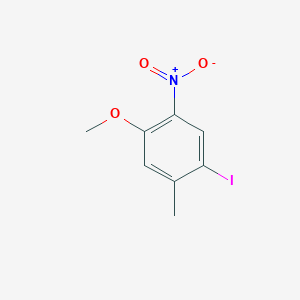
4-Iodo-5-methyl-2-nitroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methyl-2-nitroanisole is an organic compound with the molecular formula C8H8INO3 It is a derivative of anisole, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitroanisole typically involves multiple steps, starting from a suitable anisole derivative. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the nitro and iodine groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Anisoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Iodo-5-methyl-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methyl-2-nitroanisole depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
4-Methyl-2-nitroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-nitroanisole: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.
4-Bromo-2-nitroanisole:
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
1-iodo-4-methoxy-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 |
Clé InChI |
WVWRJIKYEZCPJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
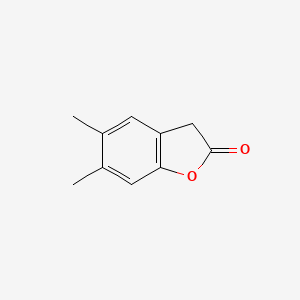
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
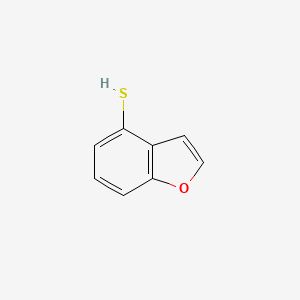

![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
